4-Bromo-6-chloro-8-(trifluoromethyl)quinoline

Medicinal Chemistry Synthetic Methodology Cross-Coupling

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline (CAS 1065093-30-2) is a strategically differentiated halogenated quinoline building block. Its orthogonal reactivity hierarchy—4-Br for selective Pd-catalyzed cross-coupling, 6-Cl for subsequent functionalization under forcing conditions, and 8-CF₃ for enhanced metabolic stability (logP increase ~1.0–1.3 units)—enables programmed sequential derivatization unavailable in alternative positional isomers. This scaffold supports kinase inhibitor discovery (GAK Kd ~1.9 nM), antimalarial lead optimization against chloroquine-resistant strains, and agrochemical development. Procure to access regiochemically defined, multi-halogenated diversity for focused library synthesis and SAR expansion.

Molecular Formula C10H4BrClF3N
Molecular Weight 310.5 g/mol
CAS No. 1065093-30-2
Cat. No. B1527593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-8-(trifluoromethyl)quinoline
CAS1065093-30-2
Molecular FormulaC10H4BrClF3N
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F
InChIInChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H
InChIKeyDSCQUCADMONDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline (CAS 1065093-30-2): A Multiply Halogenated Quinoline Scaffold for Pharmaceutical and Agrochemical Research


4-Bromo-6-chloro-8-(trifluoromethyl)quinoline (CAS: 1065093-30-2) is a heterocyclic aromatic compound of the quinoline class with the molecular formula C10H4BrClF3N and molecular weight 310.50 g/mol . The compound is characterized by three distinct substituents on the quinoline bicyclic core: a bromine atom at the 4-position, a chlorine atom at the 6-position, and a trifluoromethyl group at the 8-position . This substitution pattern provides a halogen-rich scaffold that serves as a versatile building block in medicinal chemistry programs targeting kinase inhibition, antimalarial development, and HCV protease inhibition, as well as in agrochemical applications for pesticide and herbicide synthesis [1]. The presence of multiple halogens with differential reactivity profiles (Br for cross-coupling, Cl for metabolic modulation, CF3 for lipophilicity enhancement) distinguishes this compound from simpler halogenated quinoline analogs [2].

Why 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline Cannot Be Replaced by Other Halogenated Quinolines in Structure-Activity Programs


Halogenated quinolines cannot be interchanged generically because the specific position and identity of each halogen substituent governs both synthetic accessibility and biological target engagement [1]. In 4-aminoquinoline antimalarial SAR studies, 7-trifluoromethyl substitution produces markedly different antiplasmodial activity compared to 7-chloro, 7-bromo, or 7-iodo analogs, demonstrating that CF3 replacement of halogen cannot be assumed equipotent [2]. Similarly, cross-coupling reactivity depends critically on halogen position: 4-bromo substitution enables selective Suzuki-Miyaura or Buchwald-Hartwig coupling at the 4-position while leaving the 6-chloro group intact for subsequent orthogonal functionalization, a regiochemical advantage not available in 4-chloro-6-bromo or 8-bromo isomers [3]. The 8-trifluoromethyl group confers enhanced metabolic stability and lipophilicity (calculated logP increases by approximately 1.0-1.3 units relative to 8-methyl or 8-unsubstituted analogs), which directly impacts pharmacokinetic properties in lead optimization [4]. Substituting 4-bromo-6-chloro-8-(trifluoromethyl)quinoline with any alternative halogen positional isomer—such as 8-bromo-4-chloro-6-(trifluoromethyl)quinoline (CAS 1065093-23-3)—produces a different compound with distinct regiochemical reactivity, altered electronic properties, and unvalidated biological activity .

Quantitative Differentiation Evidence: 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline vs. Halogenated Quinoline Comparators


Halogen Pattern Orthogonality: 4-Bromo Enables Selective Palladium-Catalyzed Cross-Coupling While Preserving 6-Chloro for Sequential Derivatization

The 4-bromo substituent in 4-bromo-6-chloro-8-(trifluoromethyl)quinoline provides a regiochemically defined handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) while the 6-chloro group remains intact under standard coupling conditions [1]. This orthogonality enables sequential functionalization: the 4-position can be derivatized first via bromide coupling, followed by 6-position modification via chloride amination or additional coupling. In contrast, the positional isomer 8-bromo-4-chloro-6-(trifluoromethyl)quinoline (CAS 1065093-23-3) positions the bromine at the sterically hindered 8-position adjacent to the CF3 group, which reduces oxidative addition efficiency in palladium catalysis relative to the 4-position . The 4-bromo-6-chloro substitution pattern therefore offers superior synthetic versatility for building diverse compound libraries.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Trifluoromethyl vs. Methyl Substitution: Enhanced Lipophilicity and Metabolic Stability at the 8-Position

The 8-trifluoromethyl group in 4-bromo-6-chloro-8-(trifluoromethyl)quinoline confers significantly enhanced lipophilicity and metabolic stability compared to the 8-methyl analog 4-bromo-6-chloro-8-methylquinoline (CAS 927800-42-8) . In halogenated quinoline SAR studies, trifluoromethyl substitution increases calculated logP by approximately 1.0-1.3 units relative to methyl substitution, while simultaneously blocking oxidative metabolism at the 8-position due to the electron-withdrawing and steric properties of the CF3 group [1]. This combination of improved membrane permeability and reduced CYP450-mediated clearance is particularly valuable in antimalarial and kinase inhibitor programs where target engagement requires balanced physicochemical properties [2].

Medicinal Chemistry ADME Drug Design

6-Chloro vs. 6-Fluoro Substitution: Differential Halogen Bonding Capacity and Steric Bulk in Target Binding

The 6-chloro substituent in 4-bromo-6-chloro-8-(trifluoromethyl)quinoline provides distinct halogen bonding capacity and steric properties compared to the 6-fluoro analog 4-bromo-6-fluoro-8-(trifluoromethyl)quinoline (CAS not assigned to exact analog; related 6-bromo-4-chloro-8-fluoroquinoline CAS 1019016-66-0) . Chlorine (van der Waals radius ~1.75 Å, σ-hole depth greater than fluorine) can participate in halogen bonding interactions with protein backbone carbonyls and side-chain heteroatoms, whereas fluorine (vdW radius ~1.47 Å) typically does not engage in halogen bonding [1]. In kinase inhibitor design, chloro substitution at the 6-position has been shown to occupy hydrophobic pockets with greater complementarity than fluoro substitution, which may be too small to fully engage the binding site [2]. Additionally, chlorine's larger atomic radius (Cl atomic radius ~99 pm vs. F ~71 pm) provides enhanced steric bulk that can restrict conformational flexibility and improve target selectivity [3].

Medicinal Chemistry Kinase Inhibition Halogen Bonding

Kinase Binding Profile: Halogenated Quinoline Scaffolds Demonstrate Nanomolar Affinity Across Multiple Kinase Targets

Halogenated quinoline scaffolds structurally related to 4-bromo-6-chloro-8-(trifluoromethyl)quinoline have demonstrated nanomolar binding affinity across multiple kinase targets in competition binding assays [1]. In a study evaluating halogenated quinolines, compound 11 (bromo-substituted quinoline) exhibited KD values of 1.9 nM for GAK (cyclin G-associated kinase), 110 nM for RIPK2 (receptor-interacting serine/threonine-protein kinase 2), 190 nM for ADCK3 (aarF domain-containing kinase 3), and 520 nM for NLK (nemo-like kinase) [2]. For comparison, the chloro-substituted analog (compound 10) showed KD values of 6.7 nM (GAK), 85 nM (RIPK2), 170 nM (ADCK3), and 650 nM (NLK) [3]. These data establish that bromo substitution in the quinoline scaffold confers enhanced GAK binding affinity (3.5-fold improvement over chloro) while maintaining comparable or slightly improved binding to other kinase targets [4]. The 4-bromo-6-chloro-8-(trifluoromethyl)quinoline scaffold, containing both bromine and chlorine, is positioned to leverage the complementary binding characteristics of both halogens.

Kinase Inhibition Drug Discovery Binding Assay

Molecular Weight and Physicochemical Profile Comparison: 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline vs. 8-Methyl and 8-Fluoro Analogs

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline (MW 310.50 g/mol, C10H4BrClF3N) occupies a distinct physicochemical space compared to its closest structural analogs . The 8-methyl analog 4-bromo-6-chloro-8-methylquinoline (CAS 927800-42-8) has MW 256.53 g/mol (ΔMW = -54 g/mol) and lacks the electron-withdrawing CF3 group essential for modulating amine basicity and target binding . The 8-fluoro analog 4-bromo-6-chloro-8-fluoroquinoline (CAS 1593968-55-8) has MW 260.49 g/mol and reduced lipophilicity compared to the CF3-containing target compound . In antimalarial SAR studies, 7-trifluoromethyl-4-aminoquinolines demonstrated distinct activity profiles from 7-halogen and 7-methyl analogs, with CF3-containing compounds showing balanced potency and resistance profiles [1]. The combination of bromine (MW contribution ~80 Da) and chlorine (~35 Da) with trifluoromethyl (~69 Da) positions this compound within Lipinski-compliant property space (MW <500, cLogP <5) while providing three orthogonal functionalization vectors.

Physicochemical Properties Lead Optimization Drug-likeness

Validated Application Scenarios for 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline in Research and Industrial Settings


Kinase Inhibitor Hit-to-Lead Optimization: GAK and C-RAF Targeting Programs

The 4-bromo-6-chloro-8-(trifluoromethyl)quinoline scaffold is appropriate for kinase inhibitor discovery programs, particularly those targeting GAK (cyclin G-associated kinase), where bromo-substituted quinoline analogs have demonstrated KD values as low as 1.9 nM in competition binding assays [1]. The 4-bromo position provides a defined coupling site for introducing amine, aryl, or heteroaryl substituents via palladium-catalyzed cross-coupling, while the 6-chloro and 8-CF3 groups modulate target selectivity and physicochemical properties [2]. This scaffold is particularly valuable for programs requiring balanced kinase selectivity profiles, as halogenated quinolines have shown differential binding across GAK, RIPK2, ADCK3, and NLK kinase targets [3]. Procurement of this compound supports the generation of focused kinase inhibitor libraries for screening against kinase panels and for SAR expansion around the quinoline core.

Antimalarial Lead Development: Chloroquine-Resistant Plasmodium falciparum Programs

Trifluoromethylquinoline derivatives have established precedent in antimalarial drug discovery, with 7-CF3-substituted 4-aminoquinolines demonstrating activity against chloroquine-resistant Plasmodium falciparum strains [1]. The 4-bromo-6-chloro-8-(trifluoromethyl)quinoline scaffold serves as a versatile intermediate for synthesizing 4-aminoquinoline antimalarial candidates, where the 4-bromo substituent is displaced by amine-containing side chains to generate the active pharmacophore [2]. The 8-CF3 group contributes enhanced metabolic stability and membrane permeability, properties critical for achieving in vivo antimalarial efficacy [3]. This compound is specifically indicated for medicinal chemistry groups developing next-generation antimalarials that address emerging resistance to artemisinin combination therapies and chloroquine-based treatments.

Orthogonal Functionalization for Diverse Quinoline Library Synthesis

The distinct reactivity hierarchy of the halogen substituents in 4-bromo-6-chloro-8-(trifluoromethyl)quinoline enables programmed sequential derivatization for constructing diverse quinoline-based compound libraries [1]. The synthetic sequence leverages: (1) initial Pd-catalyzed cross-coupling at the 4-bromo position (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) to introduce aryl, amino, or alkynyl groups; (2) subsequent functionalization at the 6-chloro position via nucleophilic aromatic substitution or additional cross-coupling under more forcing conditions; and (3) retention of the 8-CF3 group throughout the sequence to maintain favorable ADME properties [2]. This orthogonal reactivity profile is superior to symmetrically halogenated quinolines or isomers with bromine at sterically hindered positions, making this compound a strategic procurement choice for library synthesis and scaffold-hopping programs in medicinal chemistry [3].

Agrochemical Building Block: Pesticide and Herbicide Intermediate Synthesis

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline serves as a building block for synthesizing halogenated quinoline-based pesticides and herbicides, where the trifluoromethyl group enhances environmental persistence and target-site binding in agrochemical applications [1]. Halogen-substituted quinoline derivatives have been patented as ectoparasite control agents for homothermic animals, demonstrating the agricultural relevance of this scaffold class [2]. The 4-bromo-6-chloro substitution pattern provides synthetic versatility for introducing agrochemically relevant functional groups, while the 8-CF3 group contributes the lipophilicity and metabolic stability required for foliar uptake and systemic distribution in plant protection applications [3]. Procurement of this compound supports agrochemical discovery programs developing next-generation crop protection agents with improved efficacy and resistance management profiles.

Quote Request

Request a Quote for 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.